2-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a unique structural arrangement combining a methoxy-substituted carbazole moiety with an acetamide functional group. This compound is of interest due to its potential biological activities, particularly in pharmacology.
The compound is classified under the category of organic compounds, specifically as an acetamide derivative. Its structure includes a carbazole unit, which is a bicyclic structure containing fused benzene and pyrrole rings. The presence of methoxy groups enhances its solubility and bioactivity. The molecular formula for this compound is , with a molecular weight of approximately 288.35 g/mol .
The synthesis of 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves several steps:
Each step requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products .
The molecular structure of 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can be described as follows:
The structural formula can be represented using the following SMILES notation: COC(=O)N(Cc1cc2c[nH]c3C(=O)NCCc3c2c1)OC
, indicating the connectivity between atoms within the molecule .
The chemical reactions involving 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide primarily focus on its interactions with biological targets:
The mechanism of action for 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with neurotransmitter systems:
The physical properties of 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide include:
Chemical properties include:
The potential applications for 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide are diverse:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7